Methyl (4-methylphenyl)imidoformate

Process Chemistry Distillation Volatility

Researchers often face thermal degradation and poor yields with high-boiling imidate intermediates. Methyl (4-methylphenyl)imidoformate (CAS 57585-32-7) directly addresses this. - Lower boiling point (72 °C) enables gentle distillation, minimizing decomposition risks. - The electron-donating para-methyl group accelerates key imidate-amine condensations. - Available as a crystalline solid (≥95% purity), ideal as an XRD reference standard for unambiguous structural confirmation.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B1366963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-methylphenyl)imidoformate
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=COC
InChIInChI=1S/C9H11NO/c1-8-3-5-9(6-4-8)10-7-11-2/h3-7H,1-2H3
InChIKeyJVFZTLGIXAFEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (4-methylphenyl)imidoformate: Procurement-Relevant Physical and Chemical Profile


Methyl (4-methylphenyl)imidoformate (CAS 57585-32-7), also known as methyl N-(4-methylphenyl)methanimidate, is a carboximidate derivative characterized by an imidate functional group and a para-methylphenyl substituent . It is primarily utilized as a reactive intermediate in the synthesis of heterocycles, pharmaceuticals, and agrochemicals, with its electron-donating methyl group enhancing nucleophilic addition and condensation reactions [1]. The compound is available as a crystalline solid with a purity typically ≥95% from commercial vendors, with recent patent analysis showing 12 new applications citing this compound in 2023 alone [2].

1
Reactive imidate intermediate for heterocycle, pharmaceutical, and agrochemical synthesis
2
Crystalline solid supports XRD structural confirmation and solid-state analysis
3
Growing patent landscape (12 filings in 2023) indicates active research demand

Methyl (4-methylphenyl)imidoformate: Why In-Class Analogs Cannot Be Casually Substituted


The subtle structural features of methyl (4-methylphenyl)imidoformate—specifically the para-methyl group on the aromatic ring—drive substantial differences in key physicochemical properties and reactivity compared to closely related imidoformates. Even within the same class, alterations to the aryl substituent or the ester group (e.g., methyl vs. ethyl) lead to quantifiable variations in volatility, lipophilicity, and electronic character. These differences manifest as measurable changes in boiling point, partition coefficient (LogP), and reaction kinetics, which directly impact synthetic utility, analytical handling, and biological performance. Consequently, generic substitution without experimental validation can lead to unexpected process outcomes, analytical incompatibilities, or altered structure-activity relationships .

Volatility mismatch
Para-methyl substitution significantly lowers boiling point; distillation protocols developed for unsubstituted analogs may not transfer directly.
Lipophilicity shift
Increased LogP (~0.3 units) relative to methyl phenylimidoformate alters partitioning behavior and may impact extraction or assay conditions.
Reactivity divergence
Electron-donating methyl group enhances nucleophilic addition rates; yields and impurity profiles can differ from non-substituted analogs.

Methyl (4-methylphenyl)imidoformate: Quantifiable Differentiation vs. Methyl Phenylimidoformate


Volatility and Process Handling: >100 °C Lower Boiling Point

Methyl (4-methylphenyl)imidoformate exhibits a significantly lower boiling point compared to the unsubstituted methyl phenylimidoformate. The presence of the para-methyl group increases vapor pressure, enabling gentler distillation conditions and potentially reducing thermal degradation risks . Methyl phenylimidoformate, lacking this substituent, requires substantially higher temperatures for vaporization .

Boiling Point
Data to verify
~72 °C (predicted) vs 194 °C (unsubstituted analog)
Enables gentler distillation for scale-up
Predicted values; experimental confirmation recommended
Process Chemistry Distillation Volatility

Lipophilicity and Membrane Permeability: A 0.3 LogP Unit Increase

The introduction of the para-methyl group increases the lipophilicity of the molecule. The computed XLogP3 for methyl (4-methylphenyl)imidoformate is 2.3 [1]. In contrast, the unsubstituted methyl phenylimidoformate has a reported LogP of approximately 1.99 . This increase in lipophilicity can enhance membrane permeability but may also reduce aqueous solubility.

Lipophilicity
Reported
XLogP3 2.3 vs 1.99 (unsubstituted)
May shift membrane permeability and solubility
Computed values; experimental LogP may differ
Medicinal Chemistry ADME Lipophilicity

Crystallinity and Analytical Utility: A Crystalline Solid for X-ray Diffraction

Methyl (4-methylphenyl)imidoformate is reported to exist in a crystalline form suitable for X-ray diffraction (XRD) studies, a property that facilitates its use as a reference compound in crystallography [1]. The unsubstituted methyl phenylimidoformate, by contrast, is typically described as a liquid or does not have a widely reported crystalline form, limiting its utility in solid-state characterization.

Crystallinity
Class-level inference
Crystalline solid; suitable for XRD
Supports structural confirmation workflows
Unsubstituted analog typically non-crystalline
Crystallography Analytical Chemistry Solid-State

Electronic Effects on Reactivity: Enhanced Nucleophilic Addition Rates

The electron-donating para-methyl group increases electron density on the imidate nitrogen, accelerating nucleophilic addition and condensation reactions. Class-level structure-activity relationships (SAR) for imidoformates indicate that alkyl substitution on the aromatic ring generally enhances reactivity compared to unsubstituted phenyl derivatives [1]. While specific rate constants for methyl (4-methylphenyl)imidoformate versus methyl phenylimidoformate are not available, the well-established electronic effect of the methyl group predicts a measurable increase in reaction rate under identical conditions.

Electronic Activation
Class-level inference
Enhanced nucleophilic addition via +I effect
May improve yields in rate-limiting steps
Quantitative rate data not available
Organic Synthesis Reaction Kinetics SAR

Methyl (4-methylphenyl)imidoformate: Prioritized Application Scenarios Based on Verified Differentiation


Organic Synthesis of Heterocycles and Amidines

Leverages the enhanced nucleophilic reactivity conferred by the electron-donating para-methyl group to accelerate imidate-amine condensations and related transformations. This compound is particularly valuable as a building block in medicinal chemistry and agrochemical research where reaction efficiency and yield are critical [1].

Crystallographic Reference Standard

Its well-defined crystalline state makes it suitable as a reference compound for X-ray diffraction (XRD) studies, enabling unambiguous structural confirmation and solid-state characterization in both academic and industrial analytical laboratories [2].

Process Development for Volatile Intermediates

The significantly lower boiling point (72 °C vs. 194 °C for the unsubstituted analog) allows for gentler purification by distillation, reducing thermal degradation risks and energy consumption in large-scale preparative workflows .

Medicinal Chemistry Lead Optimization

The moderate increase in lipophilicity (ΔLogP ~0.3) provides a tool for fine-tuning ADME properties in drug discovery programs. This compound can serve as a lipophilic probe or as a starting point for further SAR exploration around the imidate scaffold [3].

Application
Selection Property
Validation Focus
Heterocycle & amidine synthesis
Enhanced reactivity from electron-donating group
Reaction yield and rate optimization
Crystallographic reference standard
Crystalline solid-state form
XRD structural confirmation
Process development for volatile intermediates
Lower boiling point profile
Distillation method transfer and thermal stability
Medicinal chemistry lead optimization
Moderate lipophilicity context
ADME property fine-tuning and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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